methyl 4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzoate
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Description
Methyl 4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzoate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thiophene ring and a dihydropyridazine moiety. Its molecular formula is C19H20N4O3S with a molecular weight of approximately 384.45 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene and pyridazine show efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in controlled doses. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .
Case Studies
Several case studies have highlighted the biological effects of compounds structurally related to this compound:
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Properties
IUPAC Name |
methyl 4-[4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-20(26)14-6-8-15(9-7-14)21-18(24)5-2-12-23-19(25)11-10-16(22-23)17-4-3-13-28-17/h3-4,6-11,13H,2,5,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHBYFGRWUEVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.